molecular formula C7H15N B3236976 2-Cyclobutylpropan-2-amine CAS No. 1379290-48-8

2-Cyclobutylpropan-2-amine

Cat. No. B3236976
CAS RN: 1379290-48-8
M. Wt: 113.20
InChI Key: YQHFUZLKTLDQFW-UHFFFAOYSA-N
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Description

“2-Cyclobutylpropan-2-amine” is a chemical compound used in laboratory research . It is also known by its CAS Number: 1379290-48-8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 149.66 . It is a powder at room temperature . More specific details about its melting point, boiling point, density, and other properties were not found in the search results.

Safety and Hazards

The safety information for “2-Cyclobutylpropan-2-amine” indicates that it has some hazards associated with it. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Future Directions

While specific future directions for “2-Cyclobutylpropan-2-amine” were not found in the search results, the field of drug conjugates, which includes compounds like “this compound”, continues to advance with the application of new technologies . Theoretical and computational chemistry, which can be used to understand and predict the properties and behaviors of such compounds, is also advancing due to improvements in computational power and artificial intelligence approaches .

properties

IUPAC Name

2-cyclobutylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2,8)6-4-3-5-6/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFUZLKTLDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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